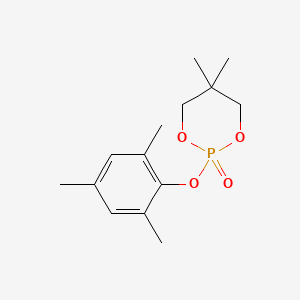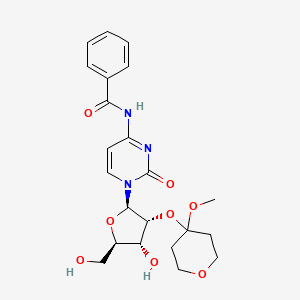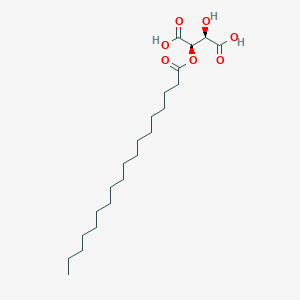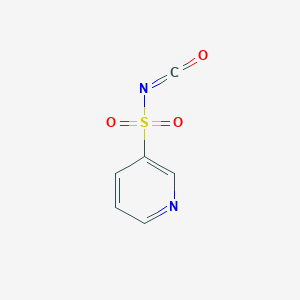
2-Hydroperoxy-4-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-4-methylpentan-2-ol can be achieved through the hydroperoxidation of 4-methylpentan-2-ol. This process typically involves the reaction of 4-methylpentan-2-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroperoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroperoxy-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 4-methylpentan-2-ol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Methylpentan-2-ol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroperoxy-4-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its potential as a reactive oxygen species (ROS) generator makes it useful in studies related to oxidative stress and cellular responses.
Medicine: Research into its effects on biological systems may lead to the development of new therapeutic agents.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroperoxy-4-methylpentan-2-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. This decomposition can lead to the formation of free radicals, which can interact with various molecular targets and pathways, including lipid peroxidation, protein oxidation, and DNA damage. These interactions are of particular interest in studies related to oxidative stress and its effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpentan-2-ol: The parent alcohol from which 2-Hydroperoxy-4-methylpentan-2-ol is derived.
Methyl isobutyl ketone: A related compound used as a solvent and in organic synthesis.
Tert-butyl hydroperoxide: Another hydroperoxide compound with similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a hydroperoxide and a secondary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
74449-58-4 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-hydroperoxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(2)4-6(3,7)9-8/h5,7-8H,4H2,1-3H3 |
Clé InChI |
JNIBWWKZEAYFHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
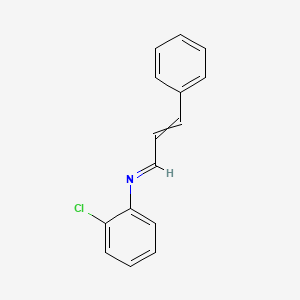
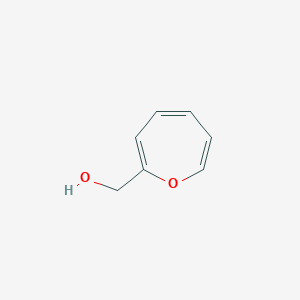
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
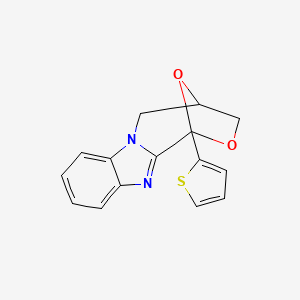
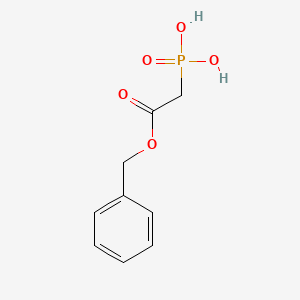
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
